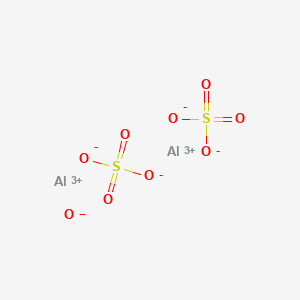
Aluminum oxide sulfate (Al2O(SO4)2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum oxide sulfate (Al2O(SO4)2) is a chemical compound that combines aluminum, oxygen, and sulfate ions. It is a white crystalline solid that is soluble in water and has various industrial and scientific applications. This compound is known for its role in water purification, paper manufacturing, and as a catalyst in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aluminum oxide sulfate can be synthesized by reacting aluminum hydroxide (Al(OH)3) with sulfuric acid (H2SO4). The reaction is as follows: [ 2Al(OH)3 + 3H2SO4 \rightarrow Al2(SO4)3 + 6H2O ] This reaction produces aluminum sulfate, which can then be further processed to obtain aluminum oxide sulfate.
Industrial Production Methods
In industrial settings, aluminum oxide sulfate is typically produced by gently calcining aluminum-containing materials such as clays or bauxite, followed by mixing with sulfuric acid and water. The mixture is heated gradually to boiling, and the formation of aluminum sulfate is exothermic, often requiring no external heat source .
Analyse Chemischer Reaktionen
Types of Reactions
Aluminum oxide sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aluminum oxide (Al2O3) and sulfur trioxide (SO3).
Reduction: It can be reduced under certain conditions to form aluminum and sulfur dioxide (SO2).
Decomposition: It decomposes at high temperatures to form aluminum oxide and sulfur trioxide.
Common Reagents and Conditions
Common reagents used in reactions with aluminum oxide sulfate include sulfuric acid, sodium hydroxide, and various reducing agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from reactions involving aluminum oxide sulfate include aluminum oxide, sulfur trioxide, and water. These products are often used in further industrial processes or scientific research .
Wissenschaftliche Forschungsanwendungen
Aluminum oxide sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including the decomposition of other compounds.
Biology: It is used in the preparation of certain biological samples and as a reagent in biochemical assays.
Industry: It is used in water treatment, paper manufacturing, and as a component in certain types of cement
Wirkmechanismus
The mechanism by which aluminum oxide sulfate exerts its effects involves its ability to act as a coagulating agent. In water treatment, for example, it promotes the collision of particles by neutralizing their charges, leading to the formation of larger aggregates that can be easily removed. In catalytic applications, it provides a surface for reactions to occur, enhancing reaction rates and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aluminum sulfate (Al2(SO4)3): Similar in composition but lacks the oxide component.
Aluminum oxide (Al2O3):
Aluminum hydroxide (Al(OH)3): Used as a precursor in the synthesis of aluminum oxide sulfate and other aluminum compounds
Uniqueness
Aluminum oxide sulfate is unique due to its combination of aluminum, oxygen, and sulfate ions, which gives it distinct properties and applications. Its ability to act as both a coagulating agent and a catalyst makes it valuable in various industrial and scientific contexts.
Eigenschaften
CAS-Nummer |
12252-79-8 |
|---|---|
Molekularformel |
Al2O9S2 |
Molekulargewicht |
262.1 g/mol |
IUPAC-Name |
dialuminum;oxygen(2-);disulfate |
InChI |
InChI=1S/2Al.2H2O4S.O/c;;2*1-5(2,3)4;/h;;2*(H2,1,2,3,4);/q2*+3;;;-2/p-4 |
InChI-Schlüssel |
AKKWHQXXZJRCNL-UHFFFAOYSA-J |
Kanonische SMILES |
[O-2].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


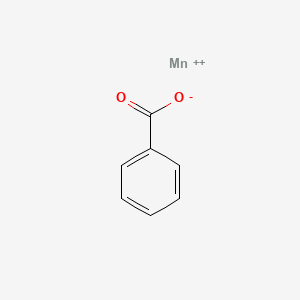
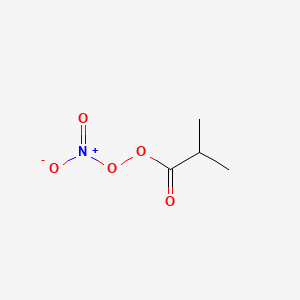
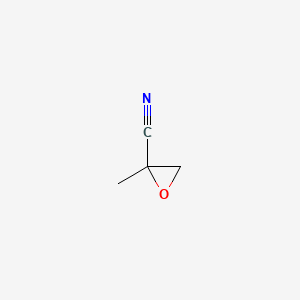
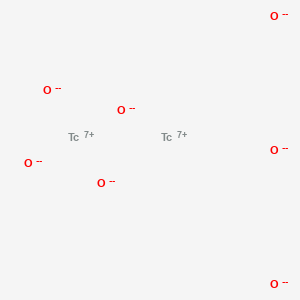
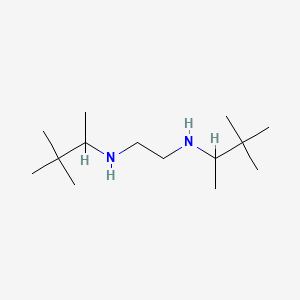
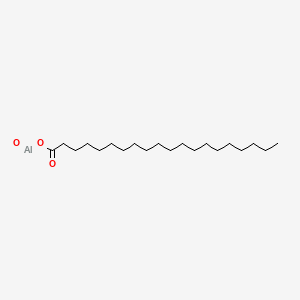
![acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury](/img/structure/B15176582.png)
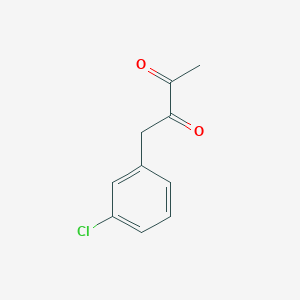
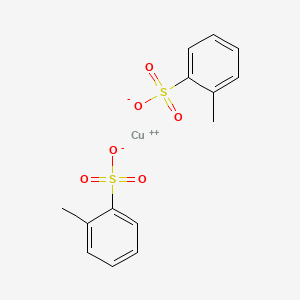
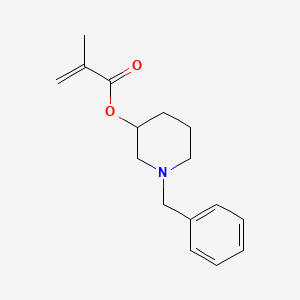
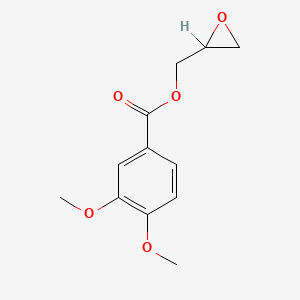
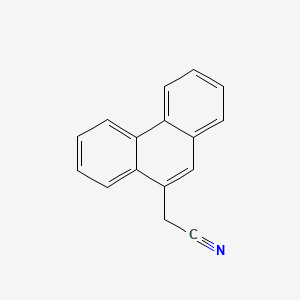
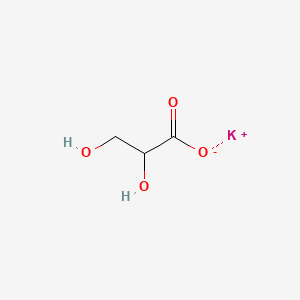
![3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine](/img/structure/B15176634.png)
